molecular formula C11H10F2O2 B8015217 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8015217
M. Wt: 212.19 g/mol
InChI Key: WGYJLMXFIOSSLK-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone structure widely utilized in medicinal chemistry due to its versatility in drug design. The compound features a difluoromethoxy (-OCF₂H) substituent at the 7-position of the naphthalenone core.

Properties

IUPAC Name

7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYJLMXFIOSSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)OC(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the difluoromethoxy group into the naphthalenone structure. One common method is through the reaction of 3,4-dihydronaphthalen-1(2H)-one with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison of 7-(difluoromethoxy)-DHN with structurally related compounds:

Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Key Structural Features References
7-(Difluoromethoxy)-DHN Difluoromethoxy (-OCF₂H) at C7 ~196.17* ~2.8* Bulky, electronegative substituent; may enhance metabolic stability and lipophilicity. N/A
7-Methoxy-DHN (Compound 5) Methoxy (-OCH₃) at C7 176.21 2.2 Electron-donating group; moderate lipophilicity. Synthesized in 48% yield .
7-Fluoro-DHN (CAS 2840-44-0) Fluoro (-F) at C7 164.18 2.5 Compact, electronegative substituent; improves cell permeability.
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Bromo (-Br) at C7 359.23 3.1 Halogen enhances hydrophobic interactions; dihedral angle 51.7° between aromatic rings.
7-Hydroxy-DHN Hydroxy (-OH) at C7 162.19 1.5 Polar substituent; may limit membrane permeability but improve solubility.

*Estimated based on analog data.

Key Observations :

  • Lipophilicity : Difluoromethoxy increases LogP compared to methoxy, suggesting improved membrane permeability but possible trade-offs in aqueous solubility.
  • Synthetic Complexity : Introducing difluoromethoxy may require specialized fluorination reagents, whereas methoxy and fluoro derivatives are synthesized via simpler alkylation or electrophilic substitution .

Key Observations :

  • Anti-Neuroinflammatory Activity : Methoxy and hydroxy derivatives show strong NF-κB inhibition, suggesting difluoromethoxy could exhibit similar or superior activity due to its stronger electron-withdrawing capacity .
  • Enzyme Inhibition : Chalcone derivatives (e.g., benzylidene-DHN) demonstrate that substituent bulk and polarity influence target selectivity. Difluoromethoxy may optimize binding to enzymes like MAO or kinases .
  • Anticancer Potential: Halogenated DHN derivatives (e.g., bromo) show cytotoxicity, implying difluoromethoxy’s dual fluorine atoms could enhance apoptosis induction .

Biological Activity

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1423117-59-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H10F2O2
  • Molecular Weight : 227.21 g/mol
  • CAS Number : 1423117-59-2

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Mast Cell Stabilization : A study focused on derivatives of 3,4-dihydronaphthalen-1(2H)-ones highlighted the mast cell-stabilizing properties of this compound. In vitro and in vivo experiments demonstrated its efficacy in modulating allergic and inflammatory responses, suggesting potential therapeutic applications in allergic diseases .
  • Cytotoxicity : Preliminary investigations into fluorinated derivatives have shown that modifications at the C-7 position can enhance cytotoxic effects against cancer cells. These derivatives were noted to exhibit lower IC50 values compared to unmodified counterparts, indicating increased potency in inhibiting cell proliferation under hypoxic conditions .
  • Glycolytic Inhibition : Similar compounds have been studied for their ability to inhibit glycolysis in cancer cells. The mechanisms involve interference with hexokinase activity, which is crucial for cancer metabolism. This suggests that this compound may also possess similar inhibitory effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Mast Cell StabilizationEffective in modulating allergic responses
CytotoxicityLower IC50 values in cancer cell lines
Glycolytic InhibitionInhibits hexokinase activity

Detailed Research Findings

A comprehensive study published in Medicinal Chemistry examined various derivatives of 3,4-dihydronaphthalen-1(2H)-ones, including this compound. The study reported significant mast cell-stabilizing activity, particularly in compounds with specific structural modifications. The results were promising for developing new treatments for allergic conditions .

Another investigation focused on the compound's potential as an anti-cancer agent. The fluorinated derivatives demonstrated enhanced binding affinity to hexokinase compared to traditional glucose analogs, suggesting a novel approach to targeting cancer metabolism through glycolytic inhibition .

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